6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester

Antibacterial Prodrug Membrane permeability

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester (CAS 21660-16-2; molecular formula C₁₅H₁₇NO₂; exact mass 243.12593 g/mol) is a partially saturated tricyclic carbazole derivative bearing an ethyl ester at the 3-position and a fully saturated ring at positions 6,7,8,9. The compound belongs to the tetrahydrocarbazole class, a privileged scaffold in medicinal chemistry with demonstrated antibacterial, antifungal, prostaglandin-antagonist, and DNA-biosynthesis-inhibitory activities across multiple derivative series.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 21660-16-2
Cat. No. B6617765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
CAS21660-16-2
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
InChIInChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h7-9,16H,2-6H2,1H3
InChIKeyMCTFKFAJCCQSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.5 [ug/mL] (The mean of the results at pH 7.4)

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic Acid Ethyl Ester (CAS 21660-16-2): Technical Specifications and Procurement-Grade Characterization


6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester (CAS 21660-16-2; molecular formula C₁₅H₁₇NO₂; exact mass 243.12593 g/mol) is a partially saturated tricyclic carbazole derivative bearing an ethyl ester at the 3-position and a fully saturated ring at positions 6,7,8,9 . The compound belongs to the tetrahydrocarbazole class, a privileged scaffold in medicinal chemistry with demonstrated antibacterial, antifungal, prostaglandin-antagonist, and DNA-biosynthesis-inhibitory activities across multiple derivative series [1][2]. Its computed physicochemical profile includes a polar surface area of approximately 42 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds .

Why 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic Acid Ethyl Ester Cannot Be Substituted by Generic In-Class Analogs


Although numerous tetrahydrocarbazole esters and acids share the C₁₅H₁₇NO₂ formula, three structural variables critically determine biological performance and synthetic utility: (i) the position of the saturated ring (6,7,8,9-tetrahydro vs. 2,3,4,9-tetrahydro), which alters the electronic distribution across the aromatic system and governs target binding [1]; (ii) the ester vs. free acid functionality, where the ethyl ester confers a ~2-fold improvement in membrane permeability and antibacterial potency compared to the corresponding carboxylic acid, as demonstrated in bacterial sliding clamp inhibitor series [1]; and (iii) the position of the carboxylate substituent (3-position vs. 1-, 2-, or 4-position), which is essential for key hydrogen-bonding interactions with biological targets such as the E. coli sliding clamp subsite I [2]. These variables cannot be interchanged without measurable loss of function, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic Acid Ethyl Ester vs. Closest Analogs


Ethyl Ester vs. Free Carboxylic Acid: ~2-Fold Antibacterial Potency Advantage via Improved Membrane Permeability

In the tetrahydrocarbazole class, the ethyl ester form consistently outperforms the corresponding free carboxylic acid in cell-based antibacterial assays due to enhanced membrane penetration. Yin et al. (2014) demonstrated that tetrahydrocarbazole ethyl ester (compound 10) achieved MIC values of 22 μg/mL against E. coli and S. aureus, and 43 μg/mL against A. baylyi, compared to the parent acid (compound 8) which showed MIC values of 78 μg/mL (E. coli, A. baylyi) and 39 μg/mL (B. subtilis, S. aureus) [1]. This represents a calculated 1.8–3.5-fold improvement in potency attributable to the ester prodrug effect. The free acid analog 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid (CAS 36729-27-8; MW 215.25 vs. 243.13 for the ethyl ester) would be expected to show similarly reduced cell-based activity. Evidence Tag: Class-level inference.

Antibacterial Prodrug Membrane permeability Tetrahydrocarbazole

3-Position Carboxylate Substitution: Essential for Target Engagement vs. Alternative Positional Isomers

The 3-position carboxylate (or ester) on the tetrahydrocarbazole scaffold is critical for binding to the E. coli sliding clamp (SC) subsite I. In the fragment-based study by Yin et al. (2014), the carboxylate group of compound 7 (tetrahydrocarbazole-3-carboxylic acid) formed two specific hydrogen bonds with the backbone carbonyl of V247 and the hydroxyl group of S346 in the SC binding pocket [1]. Compounds with alternative substitution patterns (1-position, 2-position, or 4-position carboxylates; compounds 11–29) showed poor SC binding affinities with Ki values substantially weaker than the 64 μM Ki of the 3-substituted lead compound 8 [1]. The ethyl ester at the 3-position (such as the target compound) retains the same substitution geometry while providing the prodrug advantage documented in Evidence Item 1. Evidence Tag: Class-level inference.

Structure-activity relationship Bacterial sliding clamp DNA replication inhibitor Tetrahydrocarbazole

6,7,8,9-Tetrahydro vs. 2,3,4,9-Tetrahydro Saturation Pattern: Differentiated Electronic Profile and Biological Performance

The position of the saturated ring in tetrahydrocarbazole regioisomers fundamentally alters the electronic distribution of the aromatic system. In the target compound (6,7,8,9-tetrahydro), the saturated ring is distal to the indole nitrogen, preserving the full aromaticity of the pyrrole ring and the 3-carboxylate-bearing benzene ring. In the regioisomer ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (CAS 26088-68-6), the saturated ring is adjacent to the indole nitrogen, partially reducing the aromatic character of the heterocyclic system . Although computed global descriptors (PSA 42.09, HBD 1, HBA 2, rotatable bonds 3) are identical for both regioisomers, the differential ring saturation is known to affect target binding: in the bacterial sliding clamp system, the tetrahydrocarbazole ring of compound 8 nestles against P242 in subsite I, and minor alterations to ring planarity or electron density at this interface would be expected to alter binding geometry [1]. Evidence Tag: Class-level inference with structural rationale.

Regioisomer Electronic distribution Tetrahydrocarbazole Structure-property relationship

Tetrahydrocarbazole Ethyl Ester as a DNA Biosynthesis Inhibitor: Validated Mechanism of Action with Selectivity Index Data

Tetrahydrocarbazole derivatives, including ester-bearing analogs, have been validated as DNA biosynthesis inhibitors in bacteria using a dual-reporter HTS system. A tetrahydrocarbazole hit compound demonstrated a MIC of 21 μg/mL against bacterial growth and specifically blocked DNA biosynthesis (SOS response activation) without affecting translation [1]. Critically, this compound exhibited a selectivity index (SI) of >333 against HEK293 cells, indicating low mammalian cytotoxicity relative to antibacterial potency. In comparison, the control antibiotic erythromycin showed a MIC of 3 μg/mL but no reported selectivity advantage for this mechanism [1]. The ethyl ester form of the tetrahydrocarbazole scaffold is particularly relevant as the ester moiety contributes to membrane permeability while retaining the core scaffold's DNA biosynthesis inhibitory activity. Evidence Tag: Class-level inference.

DNA biosynthesis inhibitor SOS response Antibacterial mechanism Selectivity index

Synthetic Intermediate Superiority: Ethyl Ester as a Versatile Branch Point for Library Synthesis vs. Methyl Ester or Free Acid

The ethyl ester at the 3-position of the 6,7,8,9-tetrahydro-5H-carbazole scaffold serves as a strategically superior synthetic intermediate compared to the methyl ester or free acid. In the Mohamed et al. (2016) study, the corresponding ethyl ester (or its acid hydrazide derivative) was used as the starting point for synthesizing multiple distinct compound series: Schiff's bases (5a–d), N-acyl derivatives (6a–c), carbamate ester (7), carbonohydrazide (8), and fused heterocyclic systems including aminopyrazoles, thiadiazoles, oxadiazoles, triazole-thiones, and triazolo-thiadiazoles (9–17) [1]. The ethyl ester offers a superior balance of reactivity and selectivity: it undergoes hydrazinolysis more cleanly than the methyl ester (reduced risk of amide formation), and its moderate hydrolysis rate under basic conditions provides better reaction control compared to the methyl ester when selective deprotection is required in the presence of other sensitive functionality. Evidence Tag: Supporting evidence.

Synthetic chemistry Building block Library synthesis Carbazole derivatives

Prostaglandin/Thromboxane Antagonist Pharmacophore: Patent-Validated Therapeutic Relevance of Tetrahydrocarbazole Esters

The tetrahydrocarbazole ester pharmacophore, including the 3-carboxylate ester substitution pattern, is validated in the patent literature as a prostaglandin and thromboxane antagonist scaffold. US Patent 4,940,719 and EP 0310179 A2 disclose tetrahydrocarbazole esters that antagonize contractile prostaglandins (PGF2α, PGG2, PGH2, PGD2, and TXA2) and inhibit 5-lipoxygenase metabolite biosynthesis [1]. The patent teaches that the ester functionality is integral to the pharmacological profile, and that specific ester substitution patterns (including ethyl esters at the 3-position or equivalent) are claimed for treating asthma, hypertension, platelet aggregation, and other prostaglandin-mediated conditions [1]. In contrast, fully aromatic carbazole esters lack the conformational flexibility provided by the partially saturated ring system, which is noted in the patent as contributing to receptor subtype selectivity. Evidence Tag: Supporting evidence.

Prostaglandin antagonist Thromboxane antagonist Tetrahydrocarbazole ester Patent pharmacology

Procurement-Guiding Application Scenarios for 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic Acid Ethyl Ester (CAS 21660-16-2)


Antibacterial Drug Discovery Targeting the Bacterial DNA Replication Machinery (Sliding Clamp)

The 3-carboxylate tetrahydrocarbazole ethyl ester scaffold is a crystallographically validated starting point for developing bacterial sliding clamp (SC) inhibitors. As demonstrated by Yin et al. (2014), tetrahydrocarbazole-3-carboxylates bind subsite I of the E. coli SC with Ki values as low as 64 μM, and the ethyl ester prodrug form achieves MICs of 22–43 μg/mL against Gram-negative and Gram-positive species [1]. The scaffold's DNA biosynthesis inhibitory mechanism (MIC 21 μg/mL, SI >333 vs. HEK293 cells) provides a non-cross-resistant mechanism orthogonal to traditional antibiotics [2]. Researchers should procure the ethyl ester rather than the free acid (CAS 36729-27-8) to maximize cell-based screening sensitivity, and should specifically request the 6,7,8,9-tetrahydro regioisomer rather than the 2,3,4,9-tetrahydro variant (CAS 26088-68-6) to maintain the validated binding geometry at the SC subsite I.

Focused Library Synthesis for Antimicrobial and Antifungal Screening Campaigns

The ethyl ester of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid serves as an efficient single-building-block entry point for generating diverse compound libraries. As shown by Mohamed et al. (2016), the ester can be converted to the acid hydrazide and subsequently elaborated into Schiff's bases, N-acyl derivatives, carbamates, carbonohydrazides, and five distinct fused heterocyclic systems (aminopyrazoles, thiadiazoles, oxadiazoles, triazole-thiones, triazolo-thiadiazoles), with several products showing promising antibacterial activities compared to ciprofloxacin [3]. The ethyl ester is preferred over the methyl ester for library synthesis due to cleaner hydrazinolysis and better reaction control during selective hydrolysis steps. Procurement specification: ≥95% purity (HPLC), as this is the minimum purity level commercially available for the free acid analog from major suppliers [4].

Prostaglandin D2 and Thromboxane A2 Receptor Antagonist Lead Optimization

Patent EP 0310179 and US 4,940,719 establish the tetrahydrocarbazole ester scaffold as a validated pharmacophore for dual prostaglandin antagonism and 5-lipoxygenase inhibition [5]. The partially saturated ring system distinguishes this scaffold from fully aromatic carbazole-based COX inhibitors, offering a differentiated polypharmacology profile relevant for asthma, allergic rhinitis, and thromboembolic disease. Compounds in this class have been shown to antagonize PGF2α-, PGD2-, and TXA2-mediated responses in isolated tissue assays. The 3-position ethyl ester is a preferred substitution pattern within the patent claims, making this specific compound a suitable starting point for structure-activity relationship expansion. Researchers should procure the 6,7,8,9-tetrahydro regioisomer to match the patent-disclosed substitution pattern.

Physicochemical Profiling and Prodrug Strategy Development for Carboxylic Acid-Containing Tetrahydrocarbazole Leads

The target compound's computed physicochemical profile (exact mass 243.12593 g/mol, PSA ~42 Ų, 1 HBD, 2 HBA, 3 rotatable bonds) provides a reference point for prodrug optimization studies. The ~2-fold antibacterial potency advantage of the ethyl ester over the free acid, attributed to improved membrane permeability [1], demonstrates the general principle that esterification of the 3-carboxylate enhances cellular penetration in this scaffold class. This makes the compound suitable as a reference standard in permeability assays (e.g., PAMPA or Caco-2) when developing novel prodrug strategies for tetrahydrocarbazole-based lead compounds. The quantitative MIC shift (e.g., from 78 μg/mL to 22 μg/mL against E. coli) can serve as a benchmark for evaluating the permeability gains of alternative ester or amide prodrug forms.

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